molecular formula C15H18FN3O2 B2752616 1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea CAS No. 1795425-28-3

1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea

Cat. No. B2752616
CAS RN: 1795425-28-3
M. Wt: 291.326
InChI Key: PRKWHNCRBWCDTN-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea, also known as PF-04937319, is a novel and potent small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a key role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Dysregulation of GSK-3 has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. PF-04937319 has shown promising results in preclinical studies and is being evaluated as a potential therapeutic agent for these and other diseases.

Scientific Research Applications

Central Nervous System Agents

  • Ureas with pyrrolidinylidene groups demonstrate anxiolytic activity and muscle-relaxant properties, potentially due to their action on the central nervous system (Rasmussen et al., 1978).

PI3 Kinase Inhibitor Synthesis

  • Stereospecific synthesis of urea derivatives has been explored for creating active metabolites of potent PI3 kinase inhibitors (Chen et al., 2010).

Hydrogel Formation

  • Urea compounds can form hydrogels in acidic environments, with the physical properties of these gels being influenced by the identity of the anion (Lloyd & Steed, 2011).

Polymer Characterization

  • Urea compounds are used in methods to characterize hydroxyl functional groups in polymers containing trace water (Moghimi et al., 2013).

Neuropeptide Y5 Receptor Antagonists

  • Trisubstituted phenyl urea derivatives have been synthesized as antagonists for the neuropeptide Y5 receptor, showing significant potential in therapeutic applications (Fotsch et al., 2001).

Luminescence of Carbon Dots

  • Urea derivatives play a role in the luminescence phenomena of carbon dots derived from citric acid, aiding in the elucidation of their molecular structure (Kasprzyk et al., 2018).

CCR3 Antagonists

  • Pyrrolidinyl phenylurea derivatives have been identified as potent and orally active CCR3 antagonists, indicating potential in treating allergic diseases (Nitta et al., 2012).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-19-10-4-7-13(19)14(20)8-9-17-15(21)18-12-6-3-2-5-11(12)16/h2-7,10,14,20H,8-9H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKWHNCRBWCDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)NC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea

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